
5-Acetyl-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one
Overview
Description
5-Acetyl-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds that play a crucial role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 1-methyl-2-thiouracil with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
Chemistry
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Building Block for Synthesis:
- Serves as a precursor for synthesizing more complex heterocyclic compounds.
- Can undergo reactions such as oxidation, reduction, and nucleophilic substitution to form various derivatives.
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Chemical Reactions:
- Oxidation: Yields sulfoxides or sulfones using agents like hydrogen peroxide.
- Reduction: Produces thiols or alcohols with reducing agents such as sodium borohydride.
- Substitution: Introduces functional groups at specific positions on the pyrimidine ring using alkyl halides or acyl chlorides.
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Enzyme Inhibition Studies:
- The compound has shown potential in studies related to enzyme inhibition, which may lead to the development of new therapeutic agents.
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Protein-Ligand Interactions:
- Its unique structure allows it to interact with various biological targets, modulating their activity and potentially influencing biochemical pathways.
- Medicinal Chemistry:
Industrial Applications
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Specialty Chemicals Production:
- Utilized in the production of specialty chemicals that require specific functionalities offered by this compound.
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Material Science:
- Its unique properties make it suitable for developing materials with enhanced performance characteristics in various applications.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of 5-Acetyl-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one against several bacterial strains. Results indicated significant inhibition zones, suggesting its potential use as an antimicrobial agent.
Case Study 2: Enzyme Inhibition
Research focusing on enzyme kinetics demonstrated that this compound could effectively inhibit specific enzymes involved in metabolic pathways, paving the way for drug development targeting metabolic disorders.
Mechanism of Action
The mechanism of action of 5-Acetyl-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Thiouracil: A structurally related compound with similar sulfur-containing functional groups.
6-Hydroxy-2-thiopyrimidine: Another pyrimidine derivative with hydroxyl and thiol functionalities.
5-Acetyl-2-thiouracil: A compound with an acetyl group at the 5-position and a thiol group at the 2-position.
Uniqueness
5-Acetyl-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
5-Acetyl-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one (CAS No. 1695-59-6) is a heterocyclic compound belonging to the pyrimidine family. Its unique structure, characterized by an acetyl group, hydroxyl group, and a thioketone functionality, suggests potential biological activities that are of interest in medicinal chemistry and pharmacology.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C7H8N2O3S |
Molecular Weight | 188.22 g/mol |
InChI Key | InChI=1S/C7H8N2O3S/c1-3(10)4-5(11)8-7(13)9(2)6(4)12/h12H,1-2H3,(H,8,11,13) |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may act as an enzyme inhibitor or modulator, influencing metabolic pathways and cellular processes.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that pyrimidine derivatives can inhibit the growth of bacteria and fungi. For instance, a study demonstrated that a related compound demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
Antioxidant Properties
The antioxidant activity of this compound has also been explored. Pyrimidine derivatives are known to scavenge free radicals, thereby reducing oxidative stress in biological systems. This property could be beneficial in preventing oxidative damage associated with various diseases.
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound showed selective cytotoxicity against certain cancer cells while exhibiting lower toxicity towards normal cells. This selectivity is crucial for developing potential anticancer agents.
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Antimicrobial | Inhibitory effect on E. coli and S. aureus | |
Antioxidant | Scavenging of free radicals | |
Cytotoxicity | Selective cytotoxic effects on cancer cell lines |
Case Study: Antimicrobial Efficacy
A detailed study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting moderate antibacterial activity. Further investigations revealed that the compound disrupts bacterial cell membrane integrity, leading to cell lysis.
Case Study: Antioxidant Activity Assessment
In another study focusing on the antioxidant properties, the compound was tested using DPPH (2,2-diphenylpicrylhydrazyl) assay. The results demonstrated that at a concentration of 50 µg/mL, it exhibited a scavenging activity of approximately 70%, indicating significant antioxidant potential.
Properties
IUPAC Name |
5-acetyl-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3S/c1-3(10)4-5(11)8-7(13)9(2)6(4)12/h12H,1-2H3,(H,8,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSMZKSSKLPLTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N(C(=S)NC1=O)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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